Sodium (S)-2-hydroxybutanoate

CAS No.: 1629168-61-1

Cat. No.: VC8079695

Molecular Formula: C4H7NaO3

Molecular Weight: 126.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1629168-61-1 |

|---|---|

| Molecular Formula | C4H7NaO3 |

| Molecular Weight | 126.09 |

| IUPAC Name | sodium;(2S)-2-hydroxybutanoate |

| Standard InChI | InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |

| Standard InChI Key | MOSCXNXKSOHVSQ-DFWYDOINSA-M |

| Isomeric SMILES | CC[C@@H](C(=O)[O-])O.[Na+] |

| SMILES | CCC(C(=O)[O-])O.[Na+] |

| Canonical SMILES | CCC(C(=O)[O-])O.[Na+] |

Introduction

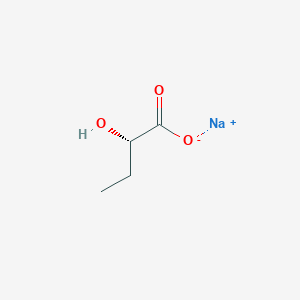

Chemical Structure and Nomenclature

Sodium (S)-2-hydroxybutanoate (IUPAC name: sodium (2S)-2-hydroxybutanoate) is the sodium salt of the (S)-enantiomer of 2-hydroxybutanoic acid. Its molecular formula is C₄H₇NaO₃, with a molar mass of 126.09 g/mol . The compound features a hydroxyl group (-OH) on the second carbon of a four-carbon chain, with the sodium ion neutralizing the carboxylic acid group. The (S)-configuration denotes the spatial arrangement of substituents around the chiral center, which is critical for its interactions in asymmetric synthesis and biochemical systems .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

Key physical properties of sodium (S)-2-hydroxybutanoate include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 133–135°C (lit.) | |

| Boiling Point | 238.3°C at 760 mmHg | |

| Flash Point | 112.2°C | |

| Vapor Pressure | 0.00759 mmHg at 25°C | |

| Solubility | Highly soluble in water |

The compound’s low vapor pressure and high solubility in water make it suitable for aqueous-phase reactions . Its thermal stability (decomposition above 238°C) allows for use in high-temperature processes such as gas chromatography (GC) .

Reactivity and Functional Group Transformations

Sodium (S)-2-hydroxybutanoate participates in characteristic reactions of hydroxy acids:

-

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 2-oxobutanoate under strong oxidizing conditions (e.g., KMnO₄) .

-

Esterification: Reacts with alcohols in acidic conditions to form esters, though the sodium salt form requires prior protonation .

-

Complexation: The carboxylate and hydroxyl groups enable coordination with metal ions, relevant in catalytic applications .

Synthesis and Production

Laboratory-Scale Synthesis

The most straightforward synthesis involves neutralizing (S)-2-hydroxybutanoic acid with sodium hydroxide:

This exothermic reaction is typically conducted in aqueous medium, with the product isolated via solvent evaporation .

Applications in Analytical and Industrial Chemistry

Enantioresolution in Gas Chromatography

Sodium (S)-2-hydroxybutanoate is utilized as a chiral derivatizing agent in GC for resolving enantiomers of 2- and 3-hydroxy fatty acids . By forming diastereomeric derivatives with target analytes, it enhances chromatographic separation efficiency, enabling precise quantification of enantiomeric excess in complex mixtures .

Pharmaceutical Intermediates

As a chiral building block, this compound facilitates the synthesis of enantiomerically pure pharmaceuticals. For example, it serves as a precursor in β-lactam antibiotic production, where stereochemical integrity is crucial for bioactivity .

Biodegradable Polymers

The hydroxyl and carboxylate groups allow incorporation into polyhydroxyalkanoate (PHA) copolymers, contributing to materials with tunable mechanical and degradation properties .

Comparative Analysis with Related Compounds

Sodium 3-Hydroxybutanoate

A structural isomer with the hydroxyl group on the third carbon, this compound is a key metabolite in ketosis but exhibits distinct reactivity due to positional isomerism .

Sodium Lactate

While structurally similar (a C₃ hydroxy acid), sodium lactate’s shorter carbon chain reduces lipophilicity, impacting its partitioning behavior in chromatographic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume